8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
8’-{[butyl(methyl)amino]methyl}-7’-hydroxy-8-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound with a unique structure that includes a bichromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-{[butyl(methyl)amino]methyl}-7’-hydroxy-8-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic synthesis. The process begins with the preparation of the bichromene core, followed by the introduction of functional groups through various organic reactions. Common reagents used in these steps include butylamine, methylamine, and methoxy compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8’-{[butyl(methyl)amino]methyl}-7’-hydroxy-8-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Used to modify the oxidation state of the compound.
Substitution: Functional groups can be replaced with other groups to create derivatives
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
8’-{[butyl(methyl)amino]methyl}-7’-hydroxy-8-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8’-{[butyl(methyl)amino]methyl}-7’-hydroxy-8-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share some structural similarities and biological activities.
Coumarin Derivatives: Known for their diverse biological properties and synthetic versatility .
Uniqueness
What sets 8’-{[butyl(methyl)amino]methyl}-7’-hydroxy-8-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione apart is its bichromene core, which provides unique chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
8-[[butyl(methyl)amino]methyl]-7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6/c1-4-5-11-26(2)14-19-20(27)10-9-16-17(13-22(28)31-24(16)19)18-12-15-7-6-8-21(30-3)23(15)32-25(18)29/h6-10,12-13,27H,4-5,11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFFYGCRKQOELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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